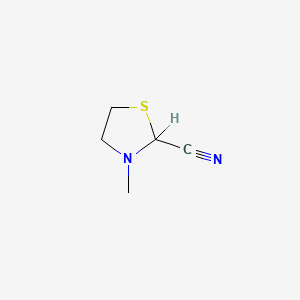
2-Cyano-3-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-methylthiazolidine is a heterocyclic compound featuring a five-membered ring structure containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methylthiazolidine typically involves the reaction of 2-cyanoacetamide with 2-bromo-3-methylthiophene under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanoacetamide attacks the bromo-substituted thiophene, leading to the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the use of cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethylene, and aromatic aldehydes in the presence of a base such as triethylamine. This method offers high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-Cyano-3-methylthiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of 2-Cyano-3-methylthiazolidine involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiazolidine: Similar to 2-Cyano-3-methylthiazolidine but without the cyano group.
Thiazolidinedione: Known for its use in diabetes treatment.
Uniqueness: this compound is unique due to the presence of both a cyano group and a methyl group on the thiazolidine ring.
Properties
CAS No. |
74008-00-7 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2S/c1-7-2-3-8-5(7)4-6/h5H,2-3H2,1H3 |
InChI Key |
HICFRDKHAIAUNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



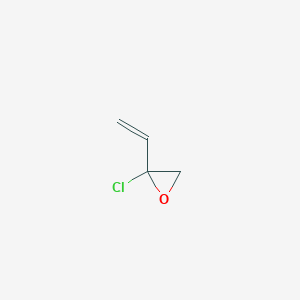
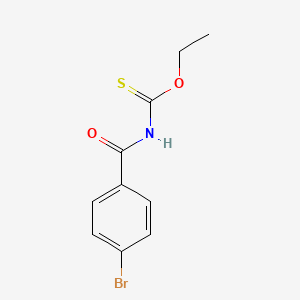

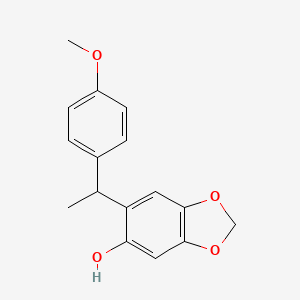
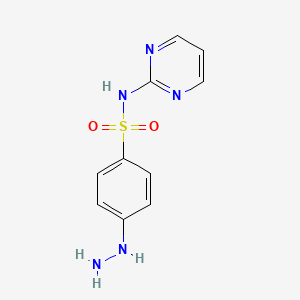

![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)

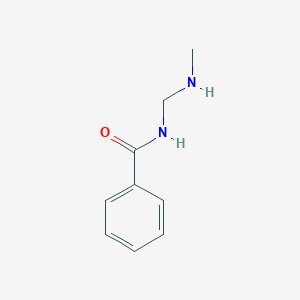

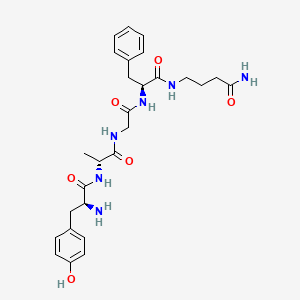
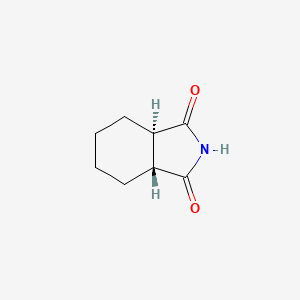
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
